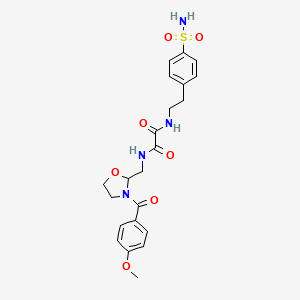

![molecular formula C16H18N6O2 B2525861 (E)-N'-甲氧基-N-{7-[1-(3-甲基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}甲亚胺酰胺 CAS No. 477865-51-3](/img/structure/B2525861.png)

(E)-N'-甲氧基-N-{7-[1-(3-甲基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}甲亚胺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

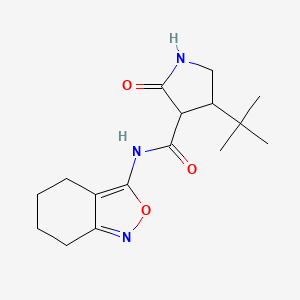

(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞毒活性: 大多数合成的化合物对癌细胞系表现出优异的细胞毒活性:

酶抑制活性: 最有效的抗增殖化合物 (14、13 和 15) 对 CDK2/细胞周期蛋白 A2 表现出显著的抑制活性,IC50 值分别为 0.057 ± 0.003、0.081 ± 0.004 和 0.119 ± 0.007 μM(与索拉非尼的 0.184 ± 0.01 μM 相比) .

微波介导合成

微波化学因其在有机合成中的快速性和效率而受到关注。 研究人员探索了微波介导的、无催化剂方法来合成 1,2,4-三唑并[1,5-a]嘧啶衍生物,包括与我们感兴趣的化合物相关的衍生物 . 这种方法与传统方法相比具有优势,例如反应时间更短,重现性更好。

氮杂戊烯

作用机制

Target of Action

The primary target of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

(E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide results in significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

生化分析

Biochemical Properties

It is known that triazolopyrimidines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some triazolopyrimidines have been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism .

Cellular Effects

The cellular effects of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide are also not well-documented. Related triazolopyrimidines have demonstrated various effects on cell function. For example, some compounds in this family have shown cytotoxic activities against certain human cancer cell lines .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring in some related compounds bind to the iron in the heme moiety of CYP-450 . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that some triazolopyrimidines can interact with CYP-450, a key enzyme involved in drug metabolism .

属性

IUPAC Name |

N-methoxy-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-11-5-4-6-13(9-11)24-12(2)14-7-8-17-16-20-15(21-22(14)16)18-10-19-23-3/h4-10,12H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQBPGSAEPIFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2525788.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2525796.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)